Mebenoside, (1S)-

Description

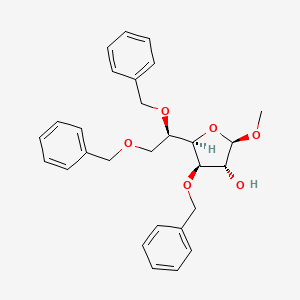

Mebenoside, (1S)- is a glycoside compound characterized by a sugar moiety linked via a glycosidic bond to an aglycone (non-sugar) group. Glycosides are notable for their diverse biological activities, including roles in drug metabolism and pharmacokinetics. Analytical techniques such as NMR, IR, and mass spectrometry are critical for elucidating their structures . Mebenoside’s (1S) configuration indicates enantiomeric specificity, which may influence its biochemical interactions and therapeutic efficacy.

Properties

CAS No. |

20822-88-2 |

|---|---|

Molecular Formula |

C28H32O6 |

Molecular Weight |

464.5 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-5-[(1R)-1,2-bis(phenylmethoxy)ethyl]-2-methoxy-4-phenylmethoxyoxolan-3-ol |

InChI |

InChI=1S/C28H32O6/c1-30-28-25(29)27(33-19-23-15-9-4-10-16-23)26(34-28)24(32-18-22-13-7-3-8-14-22)20-31-17-21-11-5-2-6-12-21/h2-16,24-29H,17-20H2,1H3/t24-,25-,26-,27-,28-/m1/s1 |

InChI Key |

MYVXMYUGQJQBIV-JQPIIJRMSA-N |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@H](O1)[C@@H](COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |

Canonical SMILES |

COC1C(C(C(O1)C(COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Mebenoside, (1S)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are not explicitly detailed in the available sources . The major products formed from these reactions depend on the specific reagents and conditions employed, which can lead to different functional group transformations and structural modifications.

Scientific Research Applications

Its unique chemical structure and properties make it a valuable compound for studying various biochemical pathways and molecular interactions . specific details on its applications in these fields are not extensively documented in the current literature.

Comparison with Similar Compounds

Key Observations:

Structural Complexity: Mebenoside and Negundoside share glycosidic architectures, but Mebenoside’s aglycone moiety likely differs, impacting solubility and bioactivity.

Enantiopurity: (1S)-Verbenone demonstrates high enantiomeric purity (99% via GC) , suggesting Mebenoside’s (1S) configuration may also require stringent chiral resolution techniques.

Analytical Overlap : All compounds utilize HPLC/GC for purity assessment, but glycosides demand additional spectral validation (e.g., NMR for bond confirmation) .

Research Findings and Functional Insights

Reactivity and Stability

- Glycosidic Bond Stability: Negundoside’s benzoyl ester group may enhance stability compared to Mebenoside’s hypothetical structure . Protonation studies on alkenes/alkynes (e.g., 1-pentyne) suggest that electron-withdrawing groups in Mebenoside’s aglycone could influence reactivity .

- Metabolic Pathways: Benzimidazole derivatives like Mebendazole (MW 295.29) undergo hydroxylation, hinting that Mebenoside’s sugar moiety may facilitate hepatic conjugation.

Pharmacological Implications

- Bioavailability: Glycosides often exhibit low oral bioavailability due to poor membrane permeability. Mebenoside’s solubility profile (moderate in water ) could be optimized via structural analogs, as seen with Negundoside’s formulation strategies .

- Synthetic Accessibility: (1S,3R)-configured compounds require multi-step synthesis with catalysts like EDAC/HOBt, achieving yields up to 99% . Similar methods may apply to Mebenoside.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for achieving high enantiomeric purity in (1S)-Mebenoside?

- Methodological Answer : Enantioselective synthesis requires chiral catalysts (e.g., asymmetric hydrogenation) and rigorous characterization via chiral HPLC or polarimetry. Ensure reaction conditions (temperature, solvent) are optimized to minimize racemization. Validate purity using NMR (e.g., NOESY for stereochemical confirmation) and compare retention times with racemic standards .

Table 1 : Analytical Techniques for Enantiomeric Validation

| Technique | Purpose | Validation Criteria |

|---|---|---|

| Chiral HPLC | Separation of enantiomers | Baseline resolution (R > 1.5) |

| Polarimetry | Optical rotation measurement | Match literature-specific rotation [α] |

| NMR (NOESY) | Stereochemical conformation | Cross-peak consistency with expected configuration |

Q. How can researchers design dose-response studies to evaluate (1S)-Mebenoside’s biological activity?

- Methodological Answer : Use a log-scale concentration range (e.g., 1 nM–100 µM) to capture EC50/IC50 values. Include positive/negative controls (e.g., known agonists/antagonists). Replicate experiments ≥3 times to assess inter-assay variability. Apply statistical models (non-linear regression, ANOVA) to determine significance thresholds (p < 0.05) .

Q. What strategies ensure reproducibility in (1S)-Mebenoside pharmacokinetic (PK) studies?

- Methodological Answer : Standardize animal models (e.g., C57BL/6 mice), administration routes (oral vs. IV), and sampling intervals. Validate LC-MS/MS assays for plasma concentration quantification with calibration curves (R² > 0.99). Report extraction recovery rates and matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.